Home > Products > Screening Compounds P28159 > N6-Lauroyl Cordycepin
N6-Lauroyl Cordycepin - 77378-06-4

N6-Lauroyl Cordycepin

Catalog Number: EVT-1442389
CAS Number: 77378-06-4
Molecular Formula: C22H35N5O4
Molecular Weight: 433.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

N6-Lauroyl Cordycepin is synthesized from natural sources, primarily through the extraction and modification of compounds found in Cordyceps militaris. This fungus has been traditionally used in Chinese medicine for its health benefits. The production of N6-Lauroyl Cordycepin can also be achieved through chemical synthesis methods that modify existing nucleosides.

Classification

N6-Lauroyl Cordycepin falls under the category of nucleoside analogs. It is classified as a modified purine nucleoside due to its structural resemblance to adenosine, with alterations that confer unique properties and biological activities.

Synthesis Analysis

Methods

The synthesis of N6-Lauroyl Cordycepin can be approached through several methods:

  1. Chemical Synthesis: This involves starting with adenosine or its derivatives and introducing the lauroyl group via acylation reactions. Various reagents such as acetic anhydride and specific catalysts may be employed to facilitate this process.
  2. Enzymatic Synthesis: Utilizing specific enzymes that can catalyze the transfer of acyl groups to nucleosides can yield N6-Lauroyl Cordycepin with potentially higher specificity and yield.
  3. Biosynthetic Pathways: Research indicates that understanding the biosynthetic pathways in Cordyceps militaris can lead to more efficient production methods through genetic engineering or fermentation techniques.

Technical Details

The synthesis typically involves protecting groups to prevent unwanted reactions at other hydroxyl sites on the nucleoside. The final product is purified using chromatography techniques to ensure high purity levels suitable for biological applications.

Molecular Structure Analysis

Structure

The molecular structure of N6-Lauroyl Cordycepin consists of an adenine base linked to a ribose sugar, which is further modified by a lauroyl chain at the nitrogen-6 position. The structural formula can be represented as follows:

C17H33N5O3\text{C}_{17}\text{H}_{33}\text{N}_5\text{O}_3

Data

  • Molecular Weight: Approximately 357.48 g/mol
  • Molecular Formula: C₁₇H₃₃N₅O₃
  • Functional Groups: Amine (–NH), Hydroxyl (–OH), Carbonyl (C=O)
Chemical Reactions Analysis

Reactions

N6-Lauroyl Cordycepin can participate in various chemical reactions typical of nucleosides:

  1. Acylation Reactions: The presence of hydroxyl groups allows for further acylation, potentially modifying its activity.
  2. Phosphorylation: Enzymatic phosphorylation can convert N6-Lauroyl Cordycepin into its triphosphate form, enhancing its bioactivity.
  3. Dephosphorylation: Under certain conditions, it can also undergo dephosphorylation, affecting its stability and activity.

Technical Details

The reactions are typically carried out under controlled conditions to optimize yield and minimize by-products. Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed for monitoring reaction progress.

Mechanism of Action

Process

N6-Lauroyl Cordycepin exerts its biological effects primarily by inhibiting RNA synthesis. It acts as a competitive inhibitor for adenosine triphosphate during RNA polymerization, leading to premature termination of RNA chains due to the absence of a 3′ hydroxyl group.

Data

Research indicates that N6-Lauroyl Cordycepin can inhibit cell proliferation in various cancer cell lines by disrupting normal RNA metabolism, which is crucial for cell growth and division.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and slightly soluble in water due to the hydrophobic lauroyl group.

Chemical Properties

Applications

Scientific Uses

N6-Lauroyl Cordycepin has several promising applications in scientific research:

  1. Anticancer Research: Due to its ability to inhibit RNA synthesis, it is being studied as a potential therapeutic agent against various cancers.
  2. Antiviral Studies: Its mechanism of action suggests potential use against viral infections by disrupting viral RNA synthesis.
  3. Biochemical Research: Used as a tool compound in studies investigating RNA metabolism and cellular signaling pathways.
Introduction to N6-Lauroyl Cordycepin

Structural and Functional Relationship to Cordycepin

N6-Lauroyl Cordycepin (3'-Deoxy-N-(1-oxododecyl)adenosine) is a semisynthetic derivative of the natural nucleoside analogue cordycepin (3'-deoxyadenosine), which is primarily isolated from entomopathogenic fungi of the genus Cordyceps, notably C. militaris and C. sinensis [3] [6]. Cordycepin itself is characterized by the absence of a hydroxyl group at the 3' position of its ribose moiety, a structural feature that enables its biological activity through premature termination of RNA chain elongation and inhibition of polyadenylation [3] [6]. The structural modification in N6-Lauroyl Cordycepin involves the addition of a lauroyl group (a 12-carbon saturated fatty acid chain) to the N⁶-position of the adenine base via an amide linkage. This acylation fundamentally alters the molecule's physicochemical properties while preserving the core 3'-deoxyribose structure essential for its mechanism of action [1] [8].

The functional implications of this structural modification are profound. While cordycepin exhibits diverse biological activities—including antitumor, anti-inflammatory, and metabolic regulatory effects—its clinical translation has been significantly hampered by rapid deamination by adenosine deaminase (ADA) in biological systems, leading to conversion into the inactive metabolite 3'-deoxyinosine [4] [8]. N6-Lauroyl Cordycepin addresses this limitation by sterically hindering the accessibility of the N⁶-position to ADA, thereby functioning as an adenosine deaminase inhibitor itself [1]. This protective modification enhances metabolic stability while potentially retaining or augmenting the parent compound's ability to interfere with purine biosynthesis pathways and signal transduction mechanisms, including mTOR inhibition [4] [6].

Table 1: Structural Comparison of Cordycepin and N6-Lauroyl Cordycepin

Structural FeatureCordycepinN6-Lauroyl Cordycepin
Chemical Name3'-Deoxyadenosine3'-Deoxy-N-(1-oxododecyl)adenosine
Molecular FormulaC₁₀H₁₃N₅O₃C₂₂H₃₅N₅O₄
Molecular Weight251.24 g/mol433.54 g/mol
Ribose Modification3'-Deoxy3'-Deoxy
Adenine ModificationNoneN⁶-lauroylation
Key Functional PropertySubstrate for ADAADA inhibitor

Discovery and Historical Context of Cordycepin Derivatives

The exploration of cordycepin derivatives is rooted in the traditional use of Cordyceps fungi in East Asian medicine, particularly within Chinese and Tibetan healing traditions where C. sinensis (Dong Chong Xia Cao) was historically prized as a rejuvenating tonic and treatment for respiratory, renal, and fatigue conditions [7] [10]. Scientific interest in cordycepin began in earnest after its isolation and characterization by Cunningham et al. in 1950 [3], revealing its nucleoside analogue structure. However, the therapeutic limitations of native cordycepin—specifically its rapid in vivo deamination and short plasma half-life (1-2 hours)—prompted efforts to develop structurally modified analogues with improved pharmacokinetic profiles [8].

The strategy of N⁶-acylation emerged as a promising approach to enhance cordycepin's metabolic stability. This was based on precedents in nucleoside prodrug development, where fatty acid conjugation was known to improve lipophilicity and alter absorption characteristics. Systematic synthesis and evaluation of N⁶-acyl cordycepin derivatives with varying chain lengths (propionyl, C3; octanoyl, C8; lauroyl, C12; stearoyl, C18) were conducted in the late 2000s, with pharmacokinetic studies demonstrating that chain length profoundly influences absorption, distribution, and metabolic stability [8]. N6-Lauroyl Cordycepin (CAS 77378-06-4) emerged from this series as a compound balancing improved bioavailability with feasible synthetic accessibility, positioning it as a candidate for further pharmacological investigation [1] [8].

Definition and Chemical Identity of N6-Lauroyl Cordycepin

N6-Lauroyl Cordycepin is chemically defined as 3'-Deoxy-N-(1-oxododecyl)adenosine, representing a structural hybrid of the nucleoside cordycepin and lauric acid (dodecanoic acid) [1]. Its systematic IUPAC name is (2S,3R,5S)-2-(6-Dodecanamido-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol, reflecting its chiral centers in the ribose moiety and the amide linkage at the N⁶-position [5] [9]. The compound has a molecular formula of C₂₂H₃₅N₅O₄ and a molecular weight of 433.54 g/mol [1].

The presence of the lauroyl chain significantly alters the compound's physicochemical behavior compared to cordycepin. The logP value (a measure of lipophilicity) increases substantially, enhancing membrane permeability and potentially facilitating passive diffusion across biological barriers [8]. Deuterated analogues (e.g., N6-Lauroyl Cordycepin-d₂₃, C₂₂D₂₃H₁₂N₅O₄, MW 456.69 g/mol) have been synthesized as internal standards for analytical quantification, demonstrating the compound's adaptability to biochemical research applications [5] [9]. Spectroscopic characterization, including nuclear magnetic resonance (NMR) and mass spectrometry, confirms the specific substitution pattern and distinguishes it from positional isomers or other N-acylated derivatives [5].

Table 2: Chemical Identity of N6-Lauroyl Cordycepin

PropertySpecification
CAS Registry Number77378-06-4
IUPAC Name(2S,3R,5S)-2-(6-Dodecanamido-9H-purin-9-yl)-5-(hydroxymethyl)oxolan-3-ol
Systematic Name3'-Deoxy-N-(1-oxododecyl)adenosine
Molecular FormulaC₂₂H₃₅N₅O₄
Molecular Weight433.54 g/mol
Isomeric SMILESCCCCCCCCCCCC(=O)Nc1ncnc2c1ncn2[C@@H]3OC@HC[C@H]3O
Deuterated Form (Internal Standard)N6-Lauroyl Cordycepin-d₂₃ (C₂₂D₂₃H₁₂N₅O₄; MW 456.69)
XLogP3-AAEstimated >3.0 (Enhanced lipophilicity vs. cordycepin ≈0.4)

Rationale for Development: Stability, Bioavailability, and Target Specificity

The development of N6-Lauroyl Cordycepin was driven by three interconnected rationales addressing core limitations of native cordycepin: metabolic instability, poor bioavailability, and lack of target specificity.

Metabolic Stability Enhancement: The primary vulnerability of cordycepin is its rapid deamination by ubiquitous adenosine deaminase (ADA), with in vitro half-lives often less than 2 hours in plasma or cellular environments [4] [8]. The bulky lauroyl moiety at the N⁶-position sterically hinders ADA access to the exocyclic amino group, effectively protecting the molecule from this primary inactivation pathway. Consequently, N6-Lauroyl Cordycepin exhibits significantly prolonged plasma residence time, as evidenced by studies comparing the pharmacokinetics of various N-acyl derivatives. While the exact half-life of the lauroyl derivative wasn't specified in the available literature, the trend observed across the series indicated that increasing chain length correlates with extended Tₘₐₓ (time to maximum concentration) and t₁/₂ (elimination half-life) [8].

Bioavailability Optimization: Native cordycepin suffers from poor and variable oral absorption due to its high hydrophilicity and susceptibility to intestinal and hepatic degradation. The lauroyl modification dramatically increases lipophilicity, potentially enhancing passive diffusion across intestinal epithelia and facilitating lymphatic uptake—a pathway often exploited by long-chain fatty acid conjugates. Comparative pharmacokinetic studies of N-acyl cordycepin derivatives revealed a parabolic relationship between alkyl chain length and systemic exposure. N6-Octanoyl-cordycepin (C8 chain) demonstrated optimal absorption, with Cₘₐₓ (maximum concentration) and AUC (area under the concentration-time curve) values approximately 30 and 68 times higher, respectively, than unmodified cordycepin. N6-Lauroyl Cordycepin (C12), while exhibiting higher lipophilicity than the C8 derivative, showed slightly reduced AUC compared to the octanoyl analogue, likely due to decreasing aqueous solubility with increasing chain length. However, it still represents a substantial improvement over the parent compound [8]. Crucially, all N-acyl derivatives act as prodrugs, undergoing enzymatic hydrolysis in vivo to release active cordycepin, with the concentration of liberated cordycepin proportional to the administered derivative concentration [8].

Target Specificity Considerations: Beyond functioning as a simple prodrug, the intact N6-Lauroyl Cordycepin molecule possesses intrinsic adenosine deaminase inhibitory activity [1]. This dual functionality—acting both as a protected cordycepin reservoir and as an enzyme inhibitor—creates a potential synergistic effect. By inhibiting ADA, the derivative may simultaneously protect endogenously released cordycepin from degradation and potentially modulate local adenosine signaling pathways. This could be particularly relevant in tumor microenvironments or inflammatory sites where adenosine signaling plays a pathophysiological role. Furthermore, the enhanced lipophilicity may promote accumulation in lipid-rich tissues or within cellular membranes, potentially influencing interactions with membrane-associated signaling complexes or kinases targeted by cordycepin triphosphate, such as mTOR or AMPK [4] [6].

Table 3: Impact of N-Acyl Chain Length on Cordycepin Derivative Pharmacokinetics

Derivative (Chain Length)Tₘₐₓ (Time to Cₘₐₓ)Cₘₐₓ (Maximum Concentration)AUC (Area Under Curve)t₁/₂ (Half-life)Key Advantage
Cordycepin (Unmodified)ShortLowLowShort (1-2h)Reference compound
N6-Propionyl (C3)Moderate ↑Moderate ↑Moderate ↑Moderate ↑Improved stability vs. cordycepin
N6-Octanoyl (C8)~4x ↑~30x ↑~68x ↑Significant ↑Optimal bioavailability profile
N6-Lauroyl (C12)ElongatedHigh (less than C8)High (less than C8)ElongatedBalanced stability & lipophilicity; ADA inhibition
N6-Stearoyl (C18)LongestReducedReducedLongestProlonged release potential

Compounds Mentioned in Article

  • Cordycepin (3'-Deoxyadenosine)
  • N6-Lauroyl Cordycepin (3'-Deoxy-N-(1-oxododecyl)adenosine; CAS 77378-06-4)
  • Adenosine
  • 3'-Deoxyinosine
  • N6-Octanoyl-cordycepin
  • N6-Stearoyl-cordycepin
  • N6-Propionyl-cordycepin
  • N6-Lauroyl Cordycepin-d₂₃ (Deuterated Internal Standard)
  • Pentostatin
  • Cordycepin Triphosphate (COR-tp)

Properties

CAS Number

77378-06-4

Product Name

N6-Lauroyl Cordycepin

IUPAC Name

N-[9-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]dodecanamide

Molecular Formula

C22H35N5O4

Molecular Weight

433.5 g/mol

InChI

InChI=1S/C22H35N5O4/c1-2-3-4-5-6-7-8-9-10-11-18(30)26-20-19-21(24-14-23-20)27(15-25-19)22-17(29)12-16(13-28)31-22/h14-17,22,28-29H,2-13H2,1H3,(H,23,24,26,30)/t16-,17+,22+/m0/s1

InChI Key

SMLBNGQUSUEUEO-GSHUGGBRSA-N

SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Synonyms

3’-Deoxy-N-(1-oxododecyl)adenosine;

Canonical SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(CC(O3)CO)O

Isomeric SMILES

CCCCCCCCCCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H](C[C@H](O3)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.